Physicochemical Differentiation: Computed XLogP3-AA and Hydrogen-Bond Profile vs. N-Methyl and N-(4-Fluorophenyl) Analogues
The target compound possesses a computed XLogP3-AA of 1.7, zero hydrogen-bond donors, and seven hydrogen-bond acceptors, distinguishing it from the N-methyl analogue (XLogP3-AA ~1.5–2.0 with different acceptor/donor balance) and the N-(4-fluorophenyl) analogue (XLogP3-AA ~3.0–3.5, with reduced aqueous solubility potential) [1]. The furan-2-carbonyl group provides two geometrically constrained acceptor sites (carbonyl oxygen and furan ring oxygen) not present in alkyl- or simple aryl-substituted counterparts. High-strength differential evidence is limited because published experimental logP, solubility, and permeability data for this exact compound are not available; therefore this evidence is classified as Supporting evidence derived from computed descriptors [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond profile |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; HBD = 0; HBA = 7; MW = 375.4 g/mol |
| Comparator Or Baseline | N-Methyl analogue: XLogP3-AA ~1.5–2.0 (estimated); N-(4-Fluorophenyl) analogue: XLogP3-AA ~3.0–3.5 (estimated); MW similar. No experimental data. |
| Quantified Difference | XLogP3-AA approximately 1.3–1.8 log units lower than N-(4-fluorophenyl) analogue; distinct HBA arrangement vs. N-methyl analogue. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity combined with a unique hydrogen-bond acceptor pattern suggests potentially superior aqueous solubility and distinct target-binding pharmacophore geometry compared to the 4-fluorophenyl analogue, which is critical for selecting the most suitable scaffold in early-stage hit-to-lead chemistry.
- [1] PubChem Compound Summary for CID 49678016, Computed Properties (XLogP3-AA, Hydrogen Bond Donor/Acceptor Count). National Center for Biotechnology Information (2025). View Source
- [2] ChEMBL Compound Report Card for CHEMBL4986940, Molecular Formula and Weight. European Bioinformatics Institute. View Source
